Acenaphthenequinone

Description

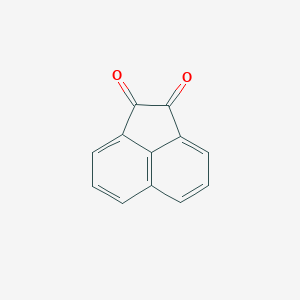

Structure

3D Structure

Properties

IUPAC Name |

acenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRJLBZLPBTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049429 | |

| Record name | Acenaphthenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SLIGHTLY SOL IN ACETIC ACID; SLIGHTLY SOL IN ALC, HOT BENZENE; HOT PETROLEUM ETHER | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000157 [mmHg] | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES FROM ACETIC ACID | |

CAS No. |

82-86-0 | |

| Record name | Acenaphthenequinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthenequinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3950D6UEIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

261 °C | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Acenaphthenequinone: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthenequinone, a polycyclic aromatic dione (B5365651), serves as a pivotal building block in synthetic organic chemistry. Its unique chemical structure and reactivity have led to its application in the synthesis of a wide array of heterocyclic compounds, dyes, pesticides, and pharmacologically active molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Chemical Structure and Identification

This compound, with the IUPAC name acenaphthylene-1,2-dione, is an ortho-quinone derivative of acenaphthene (B1664957).[1] The molecule consists of a naphthalene (B1677914) core fused with a five-membered ring containing two adjacent carbonyl groups. This arrangement of conjugated systems is responsible for its characteristic color and chemical reactivity.[2]

| Identifier | Value |

| IUPAC Name | acenaphthylene-1,2-dione[1] |

| CAS Number | 82-86-0[1] |

| Molecular Formula | C₁₂H₆O₂[1] |

| Molecular Weight | 182.17 g/mol [3] |

| Canonical SMILES | C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2[4] |

| InChI Key | AFPRJLBZLPBTPZ-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound is a yellow, crystalline solid that is stable under normal conditions.[2][6] It is generally insoluble in water but soluble in several organic solvents.[2][6]

| Property | Value | Reference(s) |

| Appearance | Yellow needle-like crystals or powder | [1][6] |

| Melting Point | 257-261 °C (with decomposition) | [5][6] |

| Boiling Point | Not applicable (decomposes) | [6] |

| Solubility | Insoluble in water; Soluble in alcohol, hot benzene, hot toluene, acetone, and chloroform. | [2][6] |

| Density | ~1.48 - 1.57 g/cm³ | [2][6] |

| Vapor Pressure | 1.57 x 10⁻⁵ mmHg | [1] |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra in DMSO-d₆ show signals corresponding to the aromatic protons. | [7] |

| ¹³C NMR | Expected to show signals for carbonyl carbons and aromatic carbons. | [8][9] |

| Infrared (IR) | Characteristic strong absorption bands for the C=O stretching of the dione moiety. | [8][10] |

| UV-Vis | Absorption bands are due to π-π* and n-π* electronic transitions within the conjugated system. | [8][10] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z corresponding to its molecular weight. | [7][8] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized by the oxidation of acenaphthene.[11] Various oxidizing agents can be employed, including chromic acid, sodium dichromate, and ceric ammonium (B1175870) nitrate.[11]

Experimental Protocol: Oxidation of Acenaphthene with Sodium Dichromate

This protocol is adapted from a procedure published in Organic Syntheses.[11]

Materials:

-

Acenaphthene (technical grade), 100 g (0.65 mole)

-

Ceric acetate, 5 g

-

Glacial acetic acid, 800 ml

-

Sodium dichromate dihydrate, 325 g (1.1 mole)

-

10% Sodium carbonate solution

-

4% Sodium bisulfite solution

-

Concentrated hydrochloric acid

-

o-Dichlorobenzene

-

Methanol

Equipment:

-

4-L stainless-steel beaker

-

External cooling bath

-

Powerful mechanical stirrer

-

Thermometer

-

Büchner funnel and filter flask

Procedure:

-

Combine 100 g of acenaphthene, 5 g of ceric acetate, and 800 ml of glacial acetic acid in the 4-L beaker.[11]

-

Set up the beaker with external cooling, a stirrer, and a thermometer.

-

Over a period of 2 hours, gradually add 325 g of sodium dichromate dihydrate while maintaining the reaction temperature at 40°C with vigorous stirring.[11]

-

After the addition is complete, allow the reaction to proceed for an additional period, monitoring for completion.

-

Pour the reaction mixture into 3 L of water and filter the crude product.

-

Wash the solid with water.

-

Digest the solid on a steam bath for 30 minutes with 500 ml of a 10% sodium carbonate solution, then filter and wash.[11]

-

Extract the solid for 30 minutes at 80°C with 1 L of 4% sodium bisulfite solution. Filter the hot solution. Repeat the extraction.[11]

-

Combine the hot filtrates and acidify to Congo red paper with concentrated hydrochloric acid at 80°C with constant stirring.[11]

-

Maintain the temperature at 80°C for 1 hour to allow the bright yellow, crystalline this compound to precipitate.[11]

-

Collect the solid on a Büchner funnel and wash with water until acid-free.

-

For purification, recrystallize the crude product (50 g) from 250 ml of o-dichlorobenzene. Rinse the resulting crystals with methanol. The expected yield is approximately 45 g with a melting point of 259–260°C.[11]

Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle corrosive and oxidizing agents with care.[11]

Chemical Reactivity and Applications

This compound is a versatile reagent that undergoes a variety of chemical transformations, making it a valuable precursor for many functional molecules.[12][13]

-

Reduction: The carbonyl groups can be reduced to form acenaphthenediol.[12]

-

Condensation Reactions: It readily condenses with active methylene (B1212753) compounds, aldehydes, ketones, and amines to form a wide range of heterocyclic structures, including pyrazine (B50134) and imidazole (B134444) derivatives.[14][15]

-

Ring-Opening Reactions: Treatment with strong bases like potassium hydroxide (B78521) can lead to the cleavage of the five-membered ring, forming 1,8-naphthaldehydic acid.[12]

-

Multicomponent Reactions: It is frequently used in one-pot multicomponent reactions to synthesize complex spiro-heterocyclic compounds, which are of interest in medicinal chemistry.[8]

Applications:

-

Dye and Pigment Synthesis: Its chromophoric structure makes it a precursor for various dyes.[2]

-

Drug Development: this compound and its derivatives have shown a broad spectrum of biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[14][16][17] They are used as scaffolds for synthesizing compounds that act as inhibitors for enzymes like acetylcholinesterase.[18]

-

Pesticides: It serves as an intermediate in the production of certain pesticides.[6]

-

Research Chemical: It is widely used as a starting material in academic and industrial research for the synthesis of novel organic compounds.[18]

Visualization of Workflows

General Synthesis and Derivatization Workflow

The following diagram illustrates a typical workflow from the starting material, acenaphthene, to the synthesis of this compound and its subsequent use in creating biologically active derivatives.

Caption: Workflow for synthesis and biological evaluation of this compound derivatives.

Logical Relationship in Drug Discovery

This diagram shows the logical progression from the core chemical structure to its potential application in cancer therapy, highlighting key steps in the discovery process.

Caption: Logical steps for developing this compound-based therapeutic agents.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[6] It should be handled in a well-ventilated area, preferably a fume hood. Standard laboratory safety practices, including the use of gloves and safety glasses, are required.[6] When heated to decomposition, it may emit acrid smoke and irritating vapors.[18]

Conclusion

This compound remains a compound of significant interest due to its rich chemistry and the diverse applications of its derivatives. Its utility as a synthetic intermediate in the fields of materials science and medicinal chemistry is well-established. This guide provides foundational technical information to support further research and innovation utilizing this versatile chemical scaffold.

References

- 1. This compound | C12H6O2 | CID 6724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 82-86-0 | FA40598 | Biosynth [biosynth.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. Acenaphthoquinone - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. epa.oszk.hu [epa.oszk.hu]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | 82-86-0 [chemicalbook.com]

Acenaphthenequinone: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthenequinone, a polycyclic aromatic dione (B5365651), serves as a crucial building block in the synthesis of various dyes, pharmaceuticals, and materials. Its unique electronic and structural characteristics make it a compound of significant interest in diverse fields of chemical research and development. This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key measurements, and visualizing experimental workflows.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below, providing a ready reference for researchers.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₆O₂ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Yellow to orange-yellow needles or powder | [1][3] |

| Melting Point | 273-274 °C | [4] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | [3] |

| Density | 1.48 g/cm³ (measured); 1.49 g/cm³ (calculated) | [4] |

Solubility Profile

This compound is generally insoluble in water but exhibits solubility in various organic solvents, particularly upon heating.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [2] |

| Acetic Acid | Slightly soluble | [1] |

| Alcohol (Ethanol) | Soluble | [3] |

| Benzene (hot) | Soluble | [3] |

| Toluene (hot) | Soluble | [3] |

| Petroleum Ether (hot) | Slightly soluble | [1] |

Crystal Structure and Crystallographic Data

This compound crystallizes in the orthorhombic system, and its structure has been elucidated by X-ray diffraction.

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [4] |

| Space Group | P2₁2₁2₁ | [4] |

| Unit Cell Dimensions | a = 7.81 Å, b = 27.0 Å, c = 3.851 Å | [4] |

| Molecules per Unit Cell (Z) | 4 | [4] |

| Volume of Unit Cell | 812 ų | [4] |

Spectral Data

Spectroscopic analysis provides critical insights into the molecular structure and electronic properties of this compound.

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| UV-Visible Spectroscopy | The UV-Vis spectrum is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and dione systems. | [5] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic strong absorption bands for the carbonyl (C=O) stretching vibrations of the quinone moiety. | [3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the this compound molecule. | [6][7] |

Experimental Protocols

This section details the methodologies for the determination of key physical properties of this compound, with a specific focus on the experimental protocol for its crystal structure determination.

Determination of Crystal Structure by X-ray Diffraction

The following protocol is based on the work of T. C. W. Mak and J. Trotter in their 1963 paper, "The crystal structure of this compound".[4]

1. Sample Preparation:

-

A crystalline sample of this compound, consisting of orange-yellow needles elongated along the c-axis with a well-developed (010) face, is selected.

2. Data Collection:

-

The crystal is mounted about its c-axis.

-

Weissenberg and precession photographs are taken to determine the unit cell dimensions and space group.

-

For intensity measurements, the hk0 reflections are recorded on multiple-film Weissenberg photographs using Cu Kα radiation.

-

The intensities are estimated visually by comparison with a calibrated set of intensity spots.

-

Lorentz and polarization factors are applied to the intensity data. No absorption corrections are made.

3. Density Measurement:

-

The density of the crystals is determined by the flotation method in an aqueous solution of potassium iodide.

4. Structure Determination and Refinement:

-

The structure is solved by two-dimensional Fourier methods.

-

Initial coordinates for the carbon and oxygen atoms are derived from sharpened Patterson projections.

-

The structure is refined by successive Fourier and difference Fourier syntheses.

-

Anisotropic temperature parameters are introduced for the carbon and oxygen atoms.

-

The refinement process is continued until the discrepancy index (R-factor) converges to a minimum value.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the key steps involved in the determination of the crystal structure of this compound.

Caption: Workflow for the determination of the crystal structure of this compound.

References

- 1. This compound | C12H6O2 | CID 6724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acenaphthoquinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones [mdpi.com]

- 7. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Acenaphthenequinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acenaphthenequinone, a key intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the experimental workflow.

Quantitative Solubility Data

This compound is a yellow, needle-like crystalline solid. While qualitative solubility information is available in the literature, comprehensive quantitative data across a range of organic solvents and temperatures is not readily found in publicly accessible databases. The following table summarizes the available qualitative information and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL) at 25°C |

| Alcohols | ||||

| Methanol | CH₃OH | Polar Protic | Soluble | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Data not available |

| Ketones | ||||

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] | Data not available |

| Halogenated Solvents | ||||

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1] | Data not available |

| Aromatic Hydrocarbons | ||||

| Benzene (B151609) | C₆H₆ | Nonpolar | Soluble (especially when hot) | Data not available |

| Toluene | C₇H₈ | Nonpolar | Soluble (especially when hot) | Data not available |

| Ethers | ||||

| Petroleum Ether | Mixture | Nonpolar | Slightly Soluble (when hot) | Data not available |

| Carboxylic Acids | ||||

| Acetic Acid | CH₃COOH | Polar Protic | Slightly Soluble | Data not available |

| Water | ||||

| Water | H₂O | Polar Protic | Insoluble[2] | Data not available |

Note on Temperature Dependence: The solubility of most solid organic compounds in organic solvents increases with temperature. It is noted that the solubility of this compound is particularly enhanced in hot benzene and hot toluene.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using the widely accepted saturation shake-flask method, followed by gravimetric or spectroscopic analysis.[3][4][5]

2.1. Materials and Equipment

-

This compound (high purity, >99%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer (if using spectroscopic method)

-

Drying oven (if using gravimetric method)

2.2. Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25°C, 37°C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended for poorly soluble compounds.[6]

Step 2: Phase Separation

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn solution through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

Step 3: Quantification

Method A: Gravimetric Analysis [7][8][9]

-

Weigh a clean, dry evaporating dish on an analytical balance.

-

Transfer a known volume of the clear, filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound (m.p. ~261°C) until a constant weight is achieved.

-

The final weight of the dish with the dried residue minus the initial weight of the empty dish gives the mass of dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

Method B: UV-Vis Spectroscopic Analysis [3][10]

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

The logical relationship for selecting the appropriate quantification method can be visualized as follows:

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Acenaphthoquinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Melting Point of Acenaphthenequinone

This technical guide provides a comprehensive overview of the melting point of this compound, a key physical property for identification and purity assessment. It includes a compilation of reported melting points, detailed experimental protocols for its determination, and a workflow for purification and analysis.

Physical Properties of this compound

This compound, also known as 1,2-acenaphthylenedione, is a yellow, crystalline solid.[1][2][3] Its melting point is a critical parameter for verifying its identity and purity. Impurities in a sample typically lead to a depression and broadening of the melting point range.[4]

Summary of Reported Melting Points

The melting point of this compound has been reported across various sources. These values show slight variations, which can be attributed to the purity of the sample and the specific experimental method used for determination. A summary of these values is presented below.

| Melting Point (°C) | Source Type | Reference |

| 261 | Handbook | Handbook of Chemistry and Physics, 57th ed.[1] |

| 260 | Solubility Database | Solubility of Things[3] |

| 259–260 | Synthesis Protocol | Organic Syntheses[5] |

| 256–260 | Chemical Supplier | Guidechem[6] |

| 249–252 (decomposes) | Chemical Supplier | Sigma-Aldrich, ChemSynthesis[7] |

Experimental Protocols

Accurate determination of the melting point requires a pure sample and a standardized procedure. The following sections detail the protocols for purification via recrystallization and the subsequent melting point measurement.

Purification of this compound by Recrystallization

Crude this compound may contain impurities such as biacenaphthylidenedione or naphthalic anhydride, which can affect its melting point.[5] Recrystallization is a standard method to purify the compound.[8]

Objective: To purify crude this compound to obtain a sample suitable for accurate melting point determination.

Materials:

-

Crude this compound

-

Methanol (for rinsing)[5]

-

Erlenmeyer flasks

-

Heating source (hot plate or sand bath)[8]

-

Büchner funnel and filter flask[9]

-

Filter paper

-

Vacuum source

Procedure:

-

Solvent Selection: In a test tube, determine the appropriate solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold. o-Dichlorobenzene and benzene (B151609) are cited as effective solvents for this compound.[5][6]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., for 50 g of crude quinone, 250 ml of o-dichlorobenzene can be used).[5] Heat the mixture gently to bring the solvent to a boil and fully dissolve the solid.[8]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[8][9]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[8][9]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the crystals with a small amount of cold solvent (e.g., methanol) to remove any remaining soluble impurities.[5]

-

Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove any residual solvent. Solvent presence can depress the melting point.

Melting Point Determination using Capillary Method

The capillary method is the standard technique for determining the melting point of a crystalline organic solid.[10][11]

Objective: To accurately measure the melting point range of the purified this compound.

Materials:

-

Purified, dry this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered, dry this compound onto a watch glass. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[12]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample should be 1-2 cm high.[13] Dropping the tube through a long, narrow glass tube can aid in packing the sample tightly.[12]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[12]

-

Initial Rapid Determination: Heat the sample rapidly to find an approximate melting point. This saves time in subsequent, more precise measurements.[4]

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly until the temperature is about 20°C below the approximate melting point found in the previous step.

-

Heating Rate: Decrease the heating rate to approximately 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

-

Recording the Melting Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T2).[13] The melting point is reported as the range T1-T2.

-

Repeatability: Perform at least two careful determinations. Consistent values should be obtained for a pure sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from a crude sample to the final purity assessment based on the determined melting point.

Caption: Workflow for Purification and Melting Point Determination of this compound.

References

- 1. This compound | C12H6O2 | CID 6724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. guidechem.com [guidechem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. benchchem.com [benchchem.com]

- 10. store.astm.org [store.astm.org]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

Spectroscopic Analysis of Acenaphthenequinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthenequinone, a polycyclic aromatic dione, serves as a versatile building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and materials with unique electronic properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are presented to assist researchers in the comprehensive characterization of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopic Data

Proton NMR spectra of this compound are typically recorded in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃). The aromatic protons of this compound give rise to a complex multiplet system in the downfield region of the spectrum.

Table 1: ¹H NMR Chemical Shift Data for this compound.

| Solvent | Chemical Shift (δ, ppm) |

| DMSO-d₆ | 8.43 (d), 8.07 (d), 7.92 (t) |

| CDCl₃ | 8.29 (d), 8.13 (d), 7.87 (t) |

d = doublet, t = triplet

¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum of this compound is characterized by signals for the carbonyl carbons and the aromatic carbons.

Table 2: ¹³C NMR Chemical Shift Data for this compound.

| Solvent | Carbonyl (C=O) δ (ppm) | Aromatic Carbons δ (ppm) |

| CDCl₃ | ~190 | 124-143 |

Note: Specific peak assignments for all aromatic carbons require advanced 2D NMR techniques.

Experimental Protocols for NMR Spectroscopy

Sample Preparation: A sample of 22 mg of this compound is dissolved in 0.5 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] For saturated solutions in CDCl₃, the sample is prepared to its solubility limit.[1]

¹H NMR Acquisition Parameters: A standard ¹H NMR experiment can be performed on a 400 MHz spectrometer.[1] A common pulse sequence is a simple zg (zero-go) or a zg30, which uses a 30-degree pulse angle to allow for a shorter relaxation delay. Typical parameters might include:

-

Pulse Sequence: zg30

-

Number of Scans (ns): 8-16

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters: A standard ¹³C NMR experiment is typically run with proton decoupling.

-

Pulse Sequence: zgpg30 (zg pulse with power-gated decoupling)

-

Number of Scans (ns): 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic stretching vibration of the carbonyl groups.

IR Spectroscopic Data

The IR spectrum is typically recorded using a KBr (potassium bromide) pellet or as a nujol mull.

Table 3: Characteristic IR Absorption Peaks for this compound (KBr Pellet).

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1720 | C=O stretch (symmetric and asymmetric) |

| ~1600 | C=C aromatic stretch |

| ~1420 | C-H bend |

| ~780 | C-H out-of-plane bend |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, with its extended conjugated system, shows characteristic absorption bands in the UV and visible regions.

UV-Vis Spectroscopic Data

The UV-Vis spectrum is typically recorded in a suitable solvent, such as ethanol.

Table 4: UV-Vis Absorption Data for this compound in Alcohol. [2]

| λmax (nm) | log ε |

| 225 | 4.45 |

| 327 | 3.86 |

| 338 | 3.86 |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., ethanol).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the this compound solution.

-

Record the spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Perform a baseline correction using the solvent blank.

Integrated Spectroscopic Analysis for Structural Elucidation

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive structural characterization of this compound.

The ¹H and ¹³C NMR data confirm the presence of the aromatic rings and the carbonyl groups, and their chemical shifts are consistent with the proposed structure. The IR spectrum provides definitive evidence for the carbonyl functional groups and the aromatic C=C bonds. The UV-Vis spectrum confirms the presence of an extended conjugated π-system, which is responsible for the compound's color and electronic properties. Together, these spectroscopic techniques provide a complete and unambiguous structural confirmation of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Acenaphthenequinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Acenaphthenequinone, a key building block in the synthesis of various organic compounds. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.5 and 8.5 ppm. The exact chemical shifts are solvent-dependent. Below is a summary of the spectral data in two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Due to the molecule's C₂ᵥ symmetry, the six aromatic protons give rise to three distinct signals, each integrating to two protons. The protons are designated according to the IUPAC numbering of the acenaphthene (B1664957) core.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Predicted Multiplicity | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Predicted Multiplicity |

| H-3, H-8 | 8.29 | Doublet (d) | 8.43 | Doublet (d) |

| H-4, H-7 | 7.87 | Triplet (t) | 8.07 | Triplet (t) |

| H-5, H-6 | 8.13 | Doublet (d) | 7.92 | Doublet (d) |

Note: The assignments are based on the expected electronic environment of the protons. Protons H-3 and H-8 are adjacent to the electron-withdrawing carbonyl groups and are therefore the most deshielded, appearing at the highest chemical shift. Protons H-4 and H-7 are expected to be triplets due to coupling with their two neighbors, while H-5 and H-6 will be doublets.

Molecular Structure and Proton Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering system for the proton assignments in the ¹H NMR spectrum.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality, publication-ready ¹H NMR spectrum of this compound, the following detailed protocol is recommended.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of high-purity, solid this compound. The sample should be dry and free of residual solvents.

-

Solvent: Use a high-quality deuterated solvent, such as Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D), containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

-

Procedure:

-

Transfer the weighed this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently sonicate or vortex the vial until the solid is completely dissolved. This compound is a yellow solid, and the resulting solution should be clear and yellow.

-

Using a clean Pasteur pipette with a small cotton or glass wool plug at the tip, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm Broadband Observe (BBO) or similar

-

Temperature: 298 K (25 °C)

-

Experiment: Standard 1D Proton (¹H)

-

Pulse Sequence: zg30 (or equivalent)

-

Solvent: Specify the deuterated solvent used (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm)

-

Receiver Gain (RG): Set automatically or adjust to avoid signal clipping.

-

-

Processing Parameters:

-

Line Broadening (LB): 0.3 Hz

-

Fourier Transform (FT): Apply after zero-filling (e.g., to 64k points) for enhanced digital resolution.

-

Phasing: Perform manual phase correction to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fit).

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of the ¹H NMR spectrum of this compound.

This comprehensive guide provides the necessary data and protocols for the accurate acquisition and interpretation of the ¹H NMR spectrum of this compound, facilitating its use in research and development.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Acenaphthenequinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of acenaphthenequinone. The information is curated for professionals in research, science, and drug development who require accurate and comprehensive data for structural elucidation and characterization. This document presents a summary of quantitative data, a detailed experimental protocol, and a visual representation of the molecular structure with corresponding carbon numbering.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shifts for this compound. Due to the limited availability of fully assigned public data, these assignments are based on a combination of spectral database information and established principles of NMR spectroscopy for polycyclic aromatic quinones. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are recommended.

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C1, C2 (C=O) | ~189.9 |

| C2a, C8b | ~141.5 |

| C3, C8 | ~135.5 |

| C4, C7 | ~128.5 |

| C5, C6 | ~124.0 |

| C5a, C8a | ~131.0 |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR spectra. The following methodology is recommended for the analysis of this compound.

1. Sample Preparation

-

Purity: Utilize this compound of high purity (≥98%) to minimize interference from impurity signals.

-

Solvent: Select a deuterated solvent that ensures complete dissolution of the sample. Chloroform-d (CDCl₃) is a commonly used solvent for this compound.

-

Concentration: Dissolve 20-30 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ 0.00 ppm).

-

Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.

2. NMR Spectrometer Parameters

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 220 ppm is typically sufficient to encompass both the aromatic and carbonyl carbon signals.

-

Acquisition Time: An acquisition time of 1 to 2 seconds is generally adequate.[1]

-

Relaxation Delay: A relaxation delay of 2 to 5 seconds is recommended to allow for the complete relaxation of all carbon nuclei, particularly the quaternary carbons.[1]

-

Number of Scans: A sufficient number of scans (typically ranging from 1,024 to 4,096) should be acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing

-

Fourier Transform: Apply an exponential multiplication function to the Free Induction Decay (FID) followed by a Fourier transform to obtain the frequency domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of the 13C NMR signals.

Caption: this compound structure with IUPAC numbering for NMR assignments.

References

Acenaphthenequinone: A Deep Dive into its Crystal Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of acenaphthenequinone (1,2-acenaphthenedione), a polycyclic aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to elucidating its chemical reactivity, physical properties, and potential biological interactions. This document details the experimental protocols for its crystallographic analysis and presents the key structural data in a clear, tabular format for ease of reference and comparison.

Crystallographic Data Summary

The crystal structure of this compound has been determined by X-ray diffraction methods. The compound crystallizes in the orthorhombic system, and the key crystallographic parameters are summarized below.

| Parameter | Value |

| Chemical Formula | C₁₂H₆O₂ |

| Molar Mass | 182.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Table 1: Key Crystallographic and Physical Properties.

The unit cell dimensions and other relevant data obtained from single-crystal X-ray diffraction analysis are presented in Table 2.

| Parameter | Value |

| a | 7.81 ± 0.01 Å |

| b | 27.0 ± 0.05 Å |

| c | 3.851 ± 0.005 Å |

| Volume | 812 ų |

| Z | 4 |

| Calculated Density | 1.49 g/cm³ |

| Measured Density | 1.48 g/cm³ |

| F(000) | 376 |

Table 2: Unit Cell Parameters and Other Crystal Data.[1][2][3]

Experimental Protocols

Crystal Preparation and Synthesis

Crystals of this compound suitable for X-ray diffraction can be obtained through various synthesis routes. A common laboratory-scale preparation involves the oxidation of acenaphthene.[4]

A typical procedure is as follows:

-

A mixture of technical grade acenaphthene, a catalytic amount of ceric acetate, and glacial acetic acid is prepared in a reaction vessel equipped for cooling.[5]

-

Sodium bichromate dihydrate is added gradually to the stirred mixture while maintaining the temperature at approximately 40°C.[5]

-

The resulting solid is extracted with a 4% sodium bisulfite solution at 80°C.[5]

-

The combined filtrates are acidified with concentrated hydrochloric acid at 80°C, leading to the precipitation of bright yellow crystalline this compound.[5]

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent such as o-dichlorobenzene to yield orange-yellow needles elongated along the c-axis.[1][5]

X-ray Data Collection and Structure Determination

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.

References

Acenaphthenequinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthenequinone, a polycyclic aromatic dione, serves as a pivotal building block in organic synthesis, particularly in the preparation of novel heterocyclic compounds with potential pharmacological activities. Its rigid, planar structure and the presence of two reactive carbonyl groups make it a versatile precursor for a wide range of chemical transformations. This technical guide provides an in-depth overview of this compound, covering its fundamental chemical identifiers, detailed experimental protocols for its synthesis and key reactions, spectroscopic characterization, and safety information.

Core Identifiers and Physicochemical Properties

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification across various databases and chemical inventories.

| Identifier Type | Value |

| CAS Number | 82-86-0[1][2][3][4] |

| IUPAC Name | acenaphthylene-1,2-dione[1] |

| Synonyms | Acenaphthoquinone, 1,2-Acenaphthylenedione[1][2][5] |

| Chemical Formula | C₁₂H₆O₂[1][2][4][6] |

| Molecular Weight | 182.17 g/mol [1][2][6] |

| PubChem CID | 6724[1] |

| SMILES | C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2[1] |

| InChIKey | AFPRJLBZLPBTPZ-UHFFFAOYSA-N[1][2] |

| EC Number | 201-441-3[2][3] |

| Beilstein Registry No. | 879172[2] |

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Melting Point | 249-252 °C (decomposes)[2][7] |

| Boiling Point | 351 °C[5] |

| Density | 1.48 g/cm³[5] |

| Appearance | Yellow to ochre powder or granules[7][8] |

| Solubility | Insoluble in water[8]; soluble in hot alcohol[9] |

Experimental Protocols

Synthesis of this compound from Acenaphthene (B1664957)

A common and effective method for the synthesis of this compound is the oxidation of acenaphthene. The following protocol is adapted from established procedures.[2]

Materials:

-

Acenaphthene (technical grade)

-

Ceric acetate (B1210297) (or other cerium salts)

-

Glacial acetic acid

-

Sodium dichromate dihydrate

-

4% Sodium bisulfite solution

-

Filter-aid (e.g., Filtercel)

-

Activated carbon (e.g., Norit)

-

Concentrated hydrochloric acid

-

o-Dichlorobenzene

-

Methanol

Procedure:

-

In a large beaker equipped with a powerful stirrer and external cooling, prepare a mixture of 100 g of technical grade acenaphthene and 5 g of ceric acetate in 800 ml of glacial acetic acid.

-

While maintaining the temperature at 40°C with stirring, gradually add 325 g of sodium dichromate dihydrate over a period of 2 hours.

-

After the addition is complete, continue stirring for a specified duration to ensure the reaction goes to completion.

-

Cool the reaction mixture and filter the solid product.

-

Extract the solid with 1 L of 4% sodium bisulfite solution at 80°C for 30 minutes. Add 15 g each of a filter-aid and activated carbon, and filter the suspension. Repeat the extraction.

-

Combine the filtrates and acidify with concentrated hydrochloric acid at 80°C with constant stirring until the solution is acidic to Congo red paper.

-

Maintain the temperature at 80°C for 1 hour with stirring to allow for the precipitation of this compound as a bright yellow crystalline solid.

-

Collect the product by filtration on a Büchner funnel and wash with water until the filtrate is free of acid.

-

For further purification, recrystallize the crude product from o-dichlorobenzene and rinse the crystals with methanol. The expected yield of the recrystallized product is approximately 45 g with a melting point of 259–260°C.

Reaction with o-Phenylenediamine (B120857): Synthesis of Acenaphtho[1,2-b]quinoxaline (B1266190)

This compound readily undergoes condensation reactions with diamines to form heterocyclic compounds. The reaction with o-phenylenediamine to yield acenaphtho[1,2-b]quinoxaline is a representative example.

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial acetic acid

Procedure:

-

Dissolve 1 mmol of this compound in 50 mL of glacial acetic acid in a round-bottom flask.

-

Add 1 mmol of o-phenylenediamine to the solution.

-

Heat the reaction mixture under reflux for 3 hours.

-

After cooling, reduce the volume of the solvent under reduced pressure.

-

The solid product that precipitates is collected by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain the pure acenaphtho[1,2-b]quinoxaline.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ at 55°C shows three distinct signals in the aromatic region.[6]

| Assignment | Chemical Shift (δ, ppm) |

| A | 8.432 |

| B | 8.071 |

| C | 7.917 |

¹³C NMR Spectroscopy

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups.[4]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in alcohol exhibits maximum absorption at 225 nm (log ε = 4.45), 327 nm (log ε = 3.86), and 338 nm (log ε = 3.86).[4]

Biological Activity and Applications

This compound itself and its derivatives have been investigated for a range of biological activities. Notably, various derivatives of acenaphthene have demonstrated potential as antitumor agents.[11][12] For instance, certain acenaphthene derivatives containing a thiazole (B1198619) backbone have shown significant cytotoxicity against human breast cancer cell lines.[11] The core structure of this compound is a valuable scaffold for the synthesis of compounds with potential pharmacological applications, including use as intermediates in the manufacturing of dyes and pharmaceuticals.[13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements:

-

H315: Causes skin irritation.[14]

-

H319: Causes serious eye irritation.[14]

-

H335: May cause respiratory irritation.[14]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove the person to fresh air.[15]

Diagrams

Caption: Synthesis workflow for this compound from acenaphthene.

Caption: Reactivity overview of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C12H6O2 | CID 6724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(82-86-0) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. repository.lsu.edu [repository.lsu.edu]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. chemos.de [chemos.de]

- 15. chemicalbook.com [chemicalbook.com]

Unraveling the Toxicological Profile of Acenaphthenequinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Acenaphthenequinone, a polycyclic aromatic hydrocarbon derivative, has garnered scientific interest due to its presence in environmental pollutants and its potential biological activities. This technical guide synthesizes the available toxicological data on this compound, providing a resource for researchers and professionals in drug development and toxicology. The information presented herein is based on in vitro studies, as comprehensive in vivo toxicological data remains limited in publicly accessible literature.

Acute Toxicity and Cytotoxicity

Quantitative toxicological data for this compound is sparse, with most available information stemming from in vitro cytotoxicity studies. Safety Data Sheets (SDS) for this compound classify it as a substance that can cause skin and eye irritation and may lead to respiratory irritation, identifying the respiratory system as a target organ.[1][2][3] However, specific lethal dose (LD50) values for oral, dermal, or inhalation routes in animal models are not well-documented in the available literature.

A notable study has investigated the cytotoxic effects of this compound on human lung epithelial cells (A549) and human peripheral blood mononuclear cells (PBMC).[4] The 50% inhibitory concentration (IC50) values, which represent the concentration of a substance that inhibits a biological process by 50%, are summarized in the table below.

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| A549 | 24 | ~35 |

| A549 | 48 | ~14 |

| PBMC | 24 | ~15 |

One study also reported an LD50 value of 10 ppm for the fungus Alternaria solan.[5]

Mechanisms of Toxicity

Research into the mechanisms of this compound's toxicity has revealed its impact on fundamental cellular processes, primarily through the induction of apoptosis and the generation of oxidative stress.

Disruption of Microtubule Dynamics and Induction of Mitochondrial Apoptosis

This compound has been shown to disrupt the microtubule network in A549 cells in a time- and concentration-dependent manner.[4] This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[4] The proposed signaling pathway for this process is outlined below.

Caption: Mitochondrial apoptosis pathway induced by this compound.

The study elucidated that this compound treatment leads to the upregulation of the pro-apoptotic proteins p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2 in A549 cells.[4] This imbalance contributes to the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the activation of caspase-3, a key executioner caspase in apoptosis.[4]

Activation of 5-Lipoxygenase and NF-κB Signaling

Another identified mechanism of this compound's toxicity involves the activation of inflammatory pathways. In A549 cells, this compound can activate 5-lipoxygenase (5-LO) and the transcription factor nuclear factor-kappa B (NF-κB).[6] This activation leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to cellular damage.[6]

Caption: Inflammatory pathway activation by this compound.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, a general workflow for assessing the cytotoxicity and mechanisms of action of a compound like this compound can be outlined.

Caption: General experimental workflow for in vitro toxicological assessment.

Cell Culture: Human cell lines such as A549 (lung carcinoma) or primary cells like PBMCs are cultured in appropriate media and conditions.

Treatment: Cells are exposed to varying concentrations of this compound for specific durations (e.g., 24, 48 hours).

Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell viability and determine the IC50 value.

Mechanism of Action Studies:

-

Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.

-

Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are used to quantify apoptotic and necrotic cells.

-

Western Blotting: This technique is used to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., p53, Bax, Bcl-2, caspases, cyclins).

-

Mitochondrial Membrane Potential Assay: Fluorescent dyes are used to assess the integrity of the mitochondrial membrane.

-

ROS Detection: Probes that become fluorescent upon oxidation are used to measure the levels of intracellular reactive oxygen species.

Genotoxicity, Carcinogenicity, and Other Toxicological Endpoints

The available Safety Data Sheets for this compound indicate that there is no data available regarding its germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[2] These are critical data gaps that would require further investigation to fully characterize the toxicological profile of this compound.

Conclusion

The current body of evidence suggests that this compound exhibits cytotoxicity in vitro through mechanisms that involve the disruption of microtubule dynamics, induction of mitochondrial apoptosis, and the activation of inflammatory signaling pathways. However, a comprehensive understanding of its toxicological profile is hampered by the lack of in vivo data and information on chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Further research is warranted to address these knowledge gaps and to fully assess the potential risks associated with exposure to this compound.

References

Safety and Handling of Acenaphthenequinone: A Technical Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Acenaphthenequinone, a polycyclic aromatic hydrocarbon derivative, is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its utility in the laboratory necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of researchers and the integrity of experimental work. This technical guide provides comprehensive information on the safe handling, storage, disposal, and emergency procedures for this compound, along with detailed experimental protocols for its synthesis and common laboratory applications.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

GHS Classification:

-

Skin Corrosion/Irritation, Category 2[2]

-

Serious Eye Damage/Eye Irritation, Category 2[2]

-

Specific target organ toxicity — single exposure, Category 3 (Respiratory system)[4]

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆O₂ | [5] |

| Molecular Weight | 182.17 g/mol | [3] |

| Appearance | Yellow to light brown solid/powder | [2] |

| Melting Point | 257 - 261 °C (495 - 502 °F) | [5] |

| Boiling Point | Not available | [2] |

| Solubility | Insoluble in water | [2][5] |

| Vapor Pressure | 10 mmHg @ 131 °C | [6] |

| Autoignition Temperature | 450 °C / 842 °F | [6] |

Toxicological Data

While comprehensive toxicological data for this compound is not fully available for all endpoints, the following table summarizes the known quantitative data. The toxicological properties have not been fully investigated.[4]

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 (Acute Oral) | Rat (male) | Oral | 351 mg/kg | [7] |

| LD50 (Acute Dermal) | Rat | Dermal | >2,000 mg/kg | [7] |

| LC50 (Acute Inhalation) | Rat | Inhalation | >2.5 mg/L/4 hours | [7] |

| LD50 (Unspecified Route) | Rat | Unspecified | 728 mg/kg | [1] |

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity: There is currently no data available to indicate that this compound is a carcinogen or has reproductive or developmental effects.[4]

Experimental Protocols

Synthesis of this compound from Acenaphthene (B1664957)

This protocol describes the oxidation of acenaphthene to this compound.

Materials:

-

Acenaphthene

-

Glacial acetic acid

-

Cerium acetate

-

Sodium dichromate dihydrate

-

4% Sodium bisulfite solution

-

Filter-aid (e.g., Celite)

-

Activated carbon (e.g., Norit)

-

Concentrated hydrochloric acid

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and thermometer, combine acenaphthene, ceric acetate, and glacial acetic acid.

-

While stirring and maintaining the temperature at 40°C, gradually add sodium dichromate dihydrate over a period of 2 hours.

-

After the addition is complete, continue stirring at room temperature for 8 hours.[1]

-

Digest the resulting solid with a 10% sodium carbonate solution on a steam bath for 30 minutes, then filter and wash.

-

Extract the solid with a 4% sodium bisulfite solution at 80°C for 30 minutes. Add filter-aid and activated carbon, and filter the suspension. Repeat the extraction.

-

Combine the filtrates and acidify with concentrated hydrochloric acid at 80°C with constant stirring.

-

Maintain the temperature at 80°C for 1 hour to allow for the crystallization of this compound.

-

Collect the bright yellow crystalline solid by filtration and wash with water until free of acid.[1]

Synthesis of Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile

This protocol details the reaction of this compound with diaminomaleonitrile (B72808) to form a heterocyclic compound.[8]

Materials:

-

This compound

-

Diaminomaleonitrile

-

Acetic acid

Procedure:

-

In a round-bottom flask, combine a 1:1 molar ratio of this compound and diaminomaleonitrile in acetic acid.

-

Heat the mixture at reflux for 3 hours.

-

Reduce the solvent volume under reduced pressure.

-

Filter the solid product that forms.

-

Recrystallize the product from a suitable solvent to yield acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile.[8]

Safety and Handling Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed. If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[2]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation.[2]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-